molecular formula C10H16Cl2N6 B13570565 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride

Cat. No.: B13570565
M. Wt: 291.18 g/mol
InChI Key: SOQHCLHDSVOHLR-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyrazine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1,2,4-triazole with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process is optimized for large-scale production, ensuring high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial properties against various strains of bacteria.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. In antibacterial applications, it inhibits bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it targets kinases like c-Met and VEGFR-2, inhibiting their activity and thereby preventing cancer cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride stands out due to its dual activity as both an antibacterial and anticancer agent. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C10H16Cl2N6

Molecular Weight

291.18 g/mol

IUPAC Name

3-methyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

InChI

InChI=1S/C10H14N6.2ClH/c1-8-13-14-10-9(12-4-7-16(8)10)15-5-2-11-3-6-15;;/h4,7,11H,2-3,5-6H2,1H3;2*1H

InChI Key

SOQHCLHDSVOHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCNCC3.Cl.Cl

Origin of Product

United States

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